2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O2/c1-2-29-14-27-20-18(15-7-4-3-5-8-15)12-30(21(20)22(29)32)13-19(31)28-17-10-6-9-16(11-17)23(24,25)26/h3-12,14H,2,13H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUXJPBJDCYACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core with additional functional groups that enhance its pharmacological properties. The presence of the trifluoromethyl group is known to improve metabolic stability and bioavailability.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibition of DHFR leads to reduced levels of tetrahydrofolate, thereby impairing nucleotide synthesis essential for cell proliferation .
- Additionally, it targets the ephrin receptor family, which is often overexpressed in various cancers, suggesting potential applications in oncology .
- Antiproliferative Effects :
Biological Activity Data
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| DHFR Inhibition | Dihydrofolate Reductase | < 10 nM | |
| Antiproliferative in Tumor Cells | Various Cancer Cell Lines | 1.7 nM | |
| Ephrin Receptor Targeting | EPH Family Proteins | N/A |
Case Studies
- Cancer Treatment Trials :
- Mechanistic Studies :
Research Findings
Recent findings highlight the importance of structural modifications on the biological activity of pyrrolo[3,2-d]pyrimidines. Compounds with ethyl substitutions at specific positions demonstrated enhanced binding affinity and selectivity towards their targets compared to their non-substituted counterparts .
Moreover, studies on analogs of this compound indicate that variations in the substituents can lead to significant differences in pharmacodynamics and pharmacokinetics, underscoring the need for continued research into structure-activity relationships (SAR) within this chemical class.
Q & A
Q. What strategies improve aqueous solubility without compromising activity?
- Approaches :
- Prodrug design : Introduce phosphate esters at the acetamide group .
- Co-crystallization : Use cyclodextrins to enhance dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
